2-Amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol is a chemical compound with the molecular formula C9H11F2NO2 and a molecular weight of 203.19 g/mol . This compound is characterized by the presence of an amino group, two fluorine atoms, and a methoxy group attached to a phenyl ring, along with an ethan-1-ol backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol typically involves the reaction of 4,5-difluoro-2-methoxybenzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. The methoxy group can participate in various chemical reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(2-methoxyphenyl)ethan-1-ol: Similar structure but lacks the fluorine atoms.
2-Amino-2-(4-methoxyphenyl)ethan-1-ol: Similar structure but lacks the fluorine atoms and has a different substitution pattern.
Uniqueness
2-Amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical properties such as increased stability and reactivity. These features make it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H11F2NO2 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-amino-2-(4,5-difluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11F2NO2/c1-14-9-3-7(11)6(10)2-5(9)8(12)4-13/h2-3,8,13H,4,12H2,1H3 |
InChI Key |
KHHCUTYHYGMTSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(CO)N)F)F |
Origin of Product |
United States |
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